An In-Depth Technical Guide to 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine: Properties, Synthesis, and Research Applications
An In-Depth Technical Guide to 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine: Properties, Synthesis, and Research Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The imidazo[4,5-b]pyridine core structure is a well-recognized purine bioisostere, a scaffold that mimics the natural purine bases of DNA and RNA.[1] This mimicry makes it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiproliferative, antiviral, and antibacterial properties.[1][2][3] This document details the fundamental physicochemical properties of the title compound, outlines a logical synthetic strategy, explores its chemical reactivity, and discusses its potential applications as a research intermediate. Crucially, this guide also addresses the toxicological profile of the compound, which has been identified as a potential food mutagen, necessitating stringent safety and handling protocols.[4]
Physicochemical Properties
Core Structure and Nomenclature
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine belongs to the fused heterocyclic family of imidazopyridines. The core is formed by an imidazole ring fused to a pyridine ring. The nomenclature specifies the following substitutions:
-
A chloro group at position 2 of the imidazole ring.
-
A methyl group on the nitrogen at position 1 of the imidazole ring.
-
Two methyl groups on the pyridine ring at positions 5 and 6.
Its structure makes it a valuable and versatile building block for chemical synthesis.
Summary of Properties
The key quantitative data for 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 887354-13-4 | [4] |
| Molecular Formula | C₉H₁₀ClN₃ | [4] |
| Molecular Weight | 195.65 g/mol | [4] |
| Appearance | Light Yellow Solid | [4] |
| Storage Conditions | 2-8°C, Refrigerator | [4] |
| Primary Application | Research Intermediate | |
| Known Hazards | Potential food mutagen | [4] |
Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The most logical approach involves the construction of the fused heterocyclic system from a substituted diaminopyridine precursor. The C2-chloro group can be installed during or after the cyclization of the imidazole ring. The retrosynthetic pathway below illustrates this strategic disconnection.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This multi-step protocol is designed to be self-validating, with characterization recommended at each stage to ensure the purity of intermediates.
Step 1: Synthesis of 2-Amino-3-nitro-5,6-dimethylpyridine
-
Rationale: Introduction of the vicinal amino and nitro groups is the first key step. Nitration of an appropriate aminopyridine precursor is a standard method.
-
Procedure:
-
To a solution of 2-amino-5,6-dimethylpyridine in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (e.g., fuming nitric acid in sulfuric acid) dropwise.
-
Maintain the temperature below 5°C throughout the addition.
-
Allow the reaction to stir at room temperature for several hours until TLC or LC-MS indicates consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter, wash with cold water, and dry the crude product. Purify by recrystallization or column chromatography.
-
Step 2: Synthesis of N¹,5,6-trimethyl-pyridine-2,3-diamine
-
Rationale: The nitro group must be reduced to an amine to form the required diamine, and the future N1-imidazole nitrogen is methylated. Reduction can be achieved via catalytic hydrogenation.
-
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC/LC-MS. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the diamine.
-
The resulting diamine can then be selectively N-methylated using a suitable methylating agent (e.g., methyl iodide) under basic conditions.
-
Step 3: Cyclization and Chlorination to form 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine
-
Rationale: The final step involves forming the imidazole ring and installing the C2-chloro group. This can be accomplished in a one-pot procedure using a phosgene equivalent.
-
Procedure:
-
Dissolve the N-methylated diamine from Step 2 in an inert solvent like dichloromethane or toluene.
-
Add a base (e.g., triethylamine).
-
Slowly add a chlorinating/cyclizing agent such as triphosgene or phosphorus oxychloride (POCl₃) at 0°C.
-
Allow the reaction to warm to room temperature or heat to reflux as needed, monitoring for completion.
-
Upon completion, quench the reaction with water or an aqueous bicarbonate solution, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
-
Predicted Spectroscopic Profile
While experimental data is not published, the expected spectroscopic features can be predicted:
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¹H NMR: Signals corresponding to the three distinct methyl groups (N-methyl and two aryl-methyls), likely appearing as singlets between δ 2.0-4.0 ppm. A singlet for the remaining aromatic proton on the pyridine ring would be expected at a downfield shift (δ 7.0-8.5 ppm).
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¹³C NMR: Resonances for the nine unique carbon atoms, including the characteristic C-Cl carbon in the imidazole ring (typically δ 140-150 ppm) and signals for the three methyl carbons.
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Mass Spectrometry (MS): A molecular ion peak [M]⁺ at m/z 195 and a characteristic [M+2]⁺ peak at m/z 197 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
Chemical Reactivity and Medicinal Chemistry Applications
The Role of the Imidazo[4,5-b]pyridine Scaffold
The structural similarity of the imidazo[4,5-b]pyridine core to purine makes it a highly valuable scaffold in drug discovery.[1][6] By modifying the substituents on this core, researchers can develop compounds that interact with biological targets that normally bind purines, such as kinases, polymerases, and G-protein coupled receptors. Numerous derivatives have been synthesized and evaluated for a range of therapeutic areas, including oncology and infectious diseases.[3][7]
Reactivity of the C2-Chloro Substituent
The chloro group at the 2-position is the most reactive site on the molecule for synthetic elaboration. It is an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, making 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine an ideal intermediate for generating a library of diverse compounds for screening.
Caption: Reactivity workflow of the C2-chloro group.
Experimental Protocol: General Procedure for SₙAr
-
Rationale: To displace the C2-chloride with a nucleophile to create new C-N, C-O, or C-S bonds.
-
Procedure:
-
In a sealed vial, dissolve 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (1 equivalent) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 equivalents).
-
Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA; 2-3 equivalents) if the nucleophile is used as its salt.
-
Heat the reaction mixture at 80-150°C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
-
Safety, Handling, and Toxicology
Hazard Assessment
The most significant toxicological concern is that 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is classified as a potential food mutagen .[4] This classification warrants extreme caution and mandates handling it as a potentially carcinogenic substance. Additionally, compounds in the chloro-pyridine class are often associated with the following hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8][9]
-
Irritation: Causes skin and serious eye irritation.[9][10][11]
Recommended Handling Procedures
All work with this compound must be performed by trained personnel in a controlled laboratory environment.
-
Engineering Controls: Always handle this solid compound within a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A buttoned lab coat is mandatory.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[8]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, as recommended.[4]
-
Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.
Conclusion
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a synthetically valuable intermediate with significant potential for applications in medicinal chemistry and drug discovery, primarily owing to its purine-like core and the versatile reactivity of its C2-chloro substituent. However, its designation as a potential mutagen necessitates that all research be conducted with the highest standards of safety and containment. This guide provides the foundational knowledge for researchers to handle, synthesize, and utilize this compound effectively and safely in their pursuit of novel bioactive molecules.
References
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Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine. Retrieved from [Link]
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Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
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MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
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Persec, A., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Retrieved from [Link]
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PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
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PubChem. (n.d.). Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. PMC - NIH. Retrieved from [Link]
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Bulgarian Chemical Communications. (n.d.). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). H (600 MHz) NMR spectroscopic data for compounds 1-4. Retrieved from [Link]
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